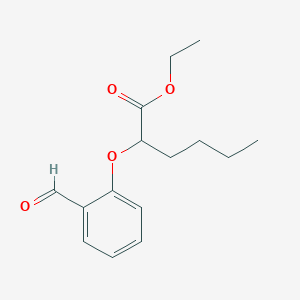
Ethyl 2-(2-formylphenoxy)hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-formylphenoxy)hexanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This particular compound features a formyl group attached to a phenoxy group, which is further connected to a hexanoate ester chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-formylphenoxy)hexanoate can be synthesized through a multi-step process. One common method involves the reaction of 2-formylphenol with ethyl 2-bromohexanoate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(2-formylphenoxy)hexanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: 2-(2-carboxyphenoxy)hexanoate.
Reduction: 2-(2-hydroxyphenoxy)hexanoate.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-(2-formylphenoxy)hexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mécanisme D'action
The mechanism of action of ethyl 2-(2-formylphenoxy)hexanoate involves its interaction with specific molecular targets. The formyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The phenoxy group can interact with hydrophobic pockets, enhancing binding affinity.
Comparaison Avec Des Composés Similaires
Ethyl 2-(2-formylphenoxy)hexanoate can be compared with other esters such as:
Ethyl acetate: A simpler ester with a fruity odor, commonly used as a solvent.
Methyl benzoate: An ester with a pleasant smell, used in perfumes and flavorings.
Ethyl butanoate: Known for its pineapple-like odor, used in food flavorings.
Uniqueness
This compound is unique due to its specific structure, which combines a formyl group with a phenoxy and hexanoate chain. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
Propriétés
Numéro CAS |
56049-15-1 |
|---|---|
Formule moléculaire |
C15H20O4 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
ethyl 2-(2-formylphenoxy)hexanoate |
InChI |
InChI=1S/C15H20O4/c1-3-5-9-14(15(17)18-4-2)19-13-10-7-6-8-12(13)11-16/h6-8,10-11,14H,3-5,9H2,1-2H3 |
Clé InChI |
KIIXVAWHUJZXSJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(=O)OCC)OC1=CC=CC=C1C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenethiol, 2-[(phenylmethyl)amino]-](/img/structure/B14631164.png)
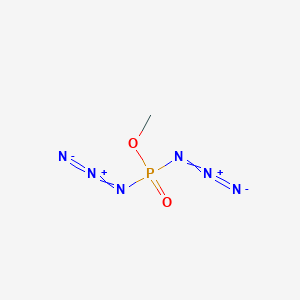
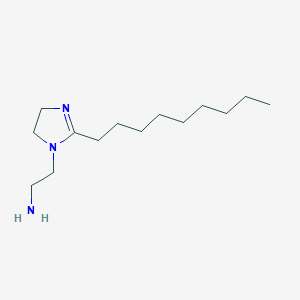
![10-(2-Methyl-2H-naphtho[2,3-d][1,3]dioxol-2-yl)dec-1-ene-3,7-diol](/img/structure/B14631178.png)
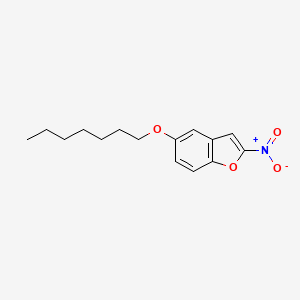
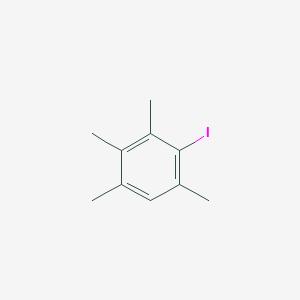
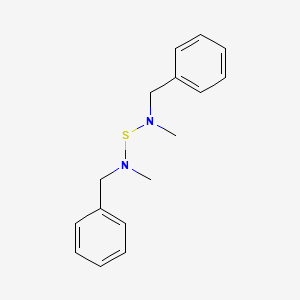
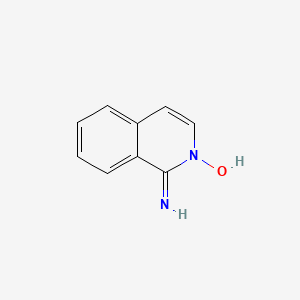
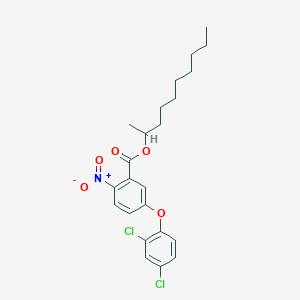
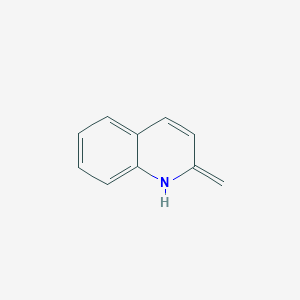
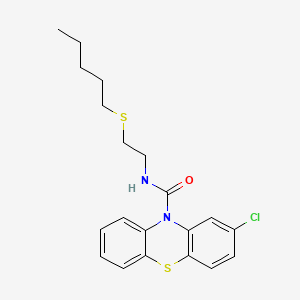
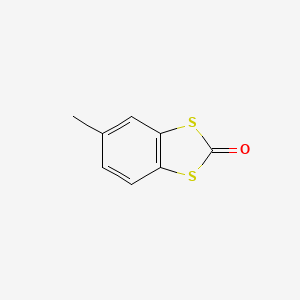
![1-[2-Hydroxy-3-(tetradecyloxy)propyl]pyridin-1-ium chloride](/img/structure/B14631234.png)
